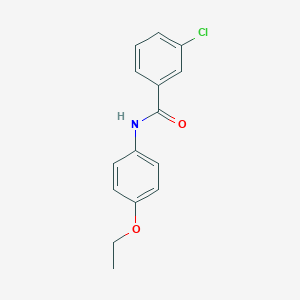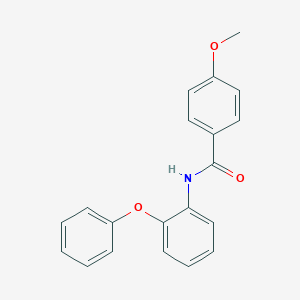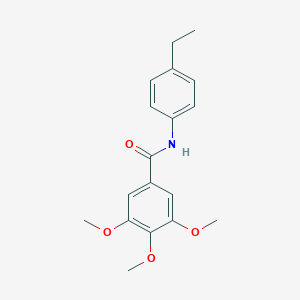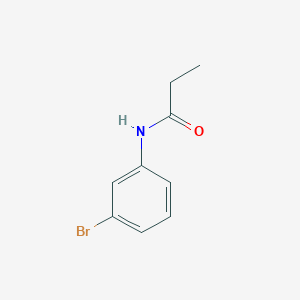
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide, also known as EPM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM belongs to the class of compounds known as amides, which are widely used in the pharmaceutical industry as drugs and drug intermediates. EPM's unique chemical structure and properties make it a promising candidate for a variety of research applications.
Wirkmechanismus
The exact mechanism of action of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to act through modulation of the GABAergic system in the brain. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been shown to enhance the activity of GABA, an inhibitory neurotransmitter in the brain, leading to its anti-convulsant and anxiolytic effects. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have a neuroprotective effect, protecting against oxidative stress and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to have low toxicity and few side effects, making it a safe option for use in animal studies. However, N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide's mechanism of action is not fully understood, and its effects may vary depending on the specific conditions and dosages used in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the efficacy of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide in treating various types of cancer and to elucidate its mechanism of action. Additionally, N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide's potential use in the treatment of neurological disorders, such as epilepsy and chronic pain, warrants further investigation. Finally, studies on the pharmacokinetics and pharmacodynamics of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide are needed to optimize its use in clinical settings.
Synthesemethoden
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide can be synthesized through a simple and efficient process using readily available starting materials. The synthesis involves the reaction of 4-methylphenol with 4-ethylbenzoyl chloride in the presence of a base to form the intermediate 4-ethylphenyl 4-methylphenyl ether. This intermediate is then reacted with chloroacetic acid to yield N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide. The synthesis method has been optimized to produce high yields of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide with minimal impurities.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of chronic pain, epilepsy, and other neurological disorders. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been studied for its potential use as an anti-cancer agent, with promising results in preclinical studies.
Eigenschaften
Molekularformel |
C17H19NO2 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-3-14-6-8-15(9-7-14)18-17(19)12-20-16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
ABJKLHKVOVVATA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate](/img/structure/B291152.png)
![N-[4-(acetylamino)phenyl]hexanamide](/img/structure/B291153.png)


![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide](/img/structure/B291161.png)



![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)